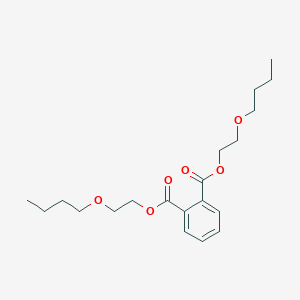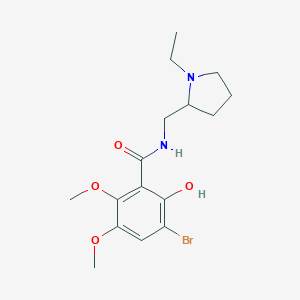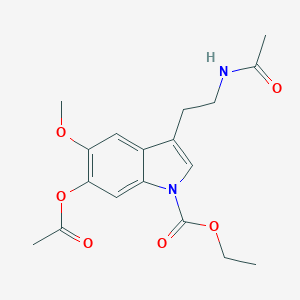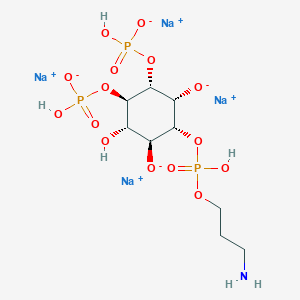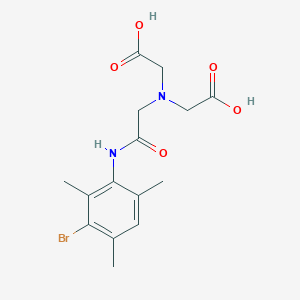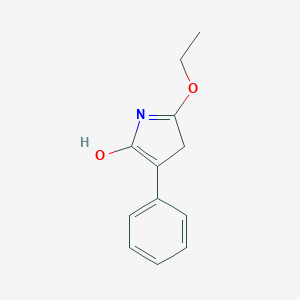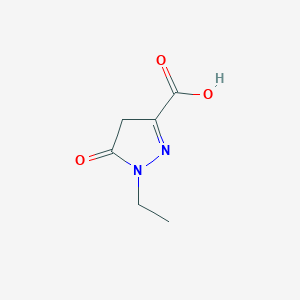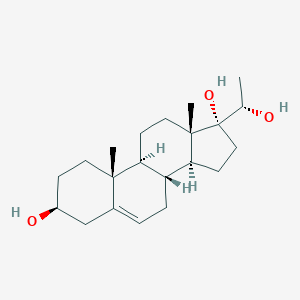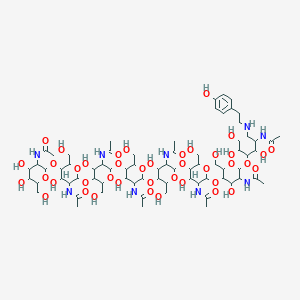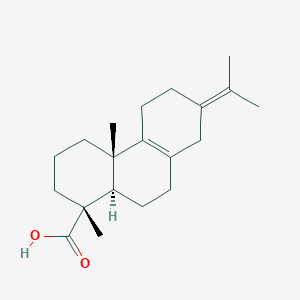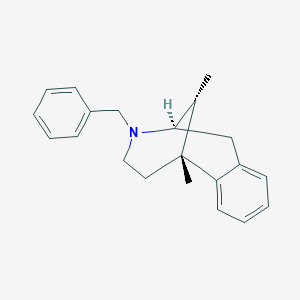
Deoxy-N-benzylnormetazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxy-N-benzylnormetazocine (also known as dezocine) is a synthetic opioid analgesic that was first synthesized in 1972. It is a derivative of the opioid agonist drug, metazocine, and is structurally similar to other opioids such as morphine and fentanyl. The unique chemical structure of dezocine allows it to bind to opioid receptors in the brain and spinal cord, producing analgesic effects.
Mécanisme D'action
Dezocine acts as a partial agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. This unique mechanism of action allows for analgesic effects without the respiratory depression and other side effects associated with full mu-opioid receptor agonists.
Effets Biochimiques Et Physiologiques
Dezocine has been shown to produce analgesia through its effects on the central nervous system. It has also been shown to inhibit the release of certain neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
Dezocine has several advantages for use in laboratory experiments. It has a lower potential for abuse and dependence compared to other opioids, making it a safer option for researchers. However, its unique mechanism of action may make it less effective in certain experimental settings.
Orientations Futures
There are several potential future directions for research on dezocine. One area of interest is its potential use in the treatment of neuropathic pain, which is often difficult to treat with traditional analgesics. Another area of interest is its potential use in combination with other analgesics to produce synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of dezocine and its potential for use in the treatment of pain.
Méthodes De Synthèse
The synthesis of dezocine involves several steps, including the reaction of benzylmagnesium chloride with 1,2,3,4-tetrahydroisoquinoline to form N-benzyl-1,2,3,4-tetrahydroisoquinoline. This intermediate is then treated with lithium aluminum hydride to reduce the benzyl group to a methyl group, yielding deoxy-N-benzylnormetazocine.
Applications De Recherche Scientifique
Dezocine has been extensively studied for its potential use as an analgesic in the treatment of pain. It has been shown to have a lower risk of respiratory depression and other side effects compared to other opioids such as morphine and fentanyl. Studies have also suggested that dezocine may have a lower potential for abuse and dependence.
Propriétés
Numéro CAS |
147384-62-1 |
|---|---|
Nom du produit |
Deoxy-N-benzylnormetazocine |
Formule moléculaire |
C21H25N |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(1R,9R,13R)-10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C21H25N/c1-16-20-14-18-10-6-7-11-19(18)21(16,2)12-13-22(20)15-17-8-4-3-5-9-17/h3-11,16,20H,12-15H2,1-2H3/t16-,20+,21+/m0/s1 |
Clé InChI |
QAAXWTHVNTVMCJ-ZLGUVYLKSA-N |
SMILES isomérique |
C[C@H]1[C@H]2CC3=CC=CC=C3[C@@]1(CCN2CC4=CC=CC=C4)C |
SMILES |
CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |
SMILES canonique |
CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |
Synonymes |
deoxy-N-benzylnormetazocine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



